molecular formula C10H20O B13244348 2-Propylcycloheptan-1-ol

2-Propylcycloheptan-1-ol

Cat. No.: B13244348
M. Wt: 156.26 g/mol
InChI Key: KMPSSDSUAVOCMD-UHFFFAOYSA-N
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Description

2-Propylcycloheptan-1-ol is an organic compound with the molecular formula C10H20O . As a high molecular weight alcohol, it is part of a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and materials science research . Compounds with similar structures are frequently utilized in the development of plasticizers, synthetic resins, and as precursors for the synthesis of specialty chemicals, including acrylate monomers and detergent formulations . The cycloheptane ring and alkyl chain structure of this compound suggest potential utility in creating novel polymers or as a solvent in specialized research applications where its physical properties are advantageous . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-propylcycloheptan-1-ol

InChI

InChI=1S/C10H20O/c1-2-6-9-7-4-3-5-8-10(9)11/h9-11H,2-8H2,1H3

InChI Key

KMPSSDSUAVOCMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCCC1O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 Propylcycloheptan 1 Ol

Oxidation Pathways to Corresponding Cyclic Ketones

The oxidation of secondary alcohols like 2-propylcycloheptan-1-ol to their corresponding ketones is a fundamental transformation in organic chemistry. organicchemistrytutor.commintlify.app This process involves the removal of a hydride equivalent, converting the alcohol to a ketone. wikipedia.org For this compound, this reaction yields 2-propylcycloheptanone. Various oxidizing agents can accomplish this, with chromates and permanganates being classical examples.

Chromate-Mediated Oxidations (e.g., Chromium Trioxide)

Chromium(VI) reagents are potent oxidizing agents for converting secondary alcohols into ketones. mintlify.appwikipedia.orgalfa-chemistry.com A common method is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.org

The mechanism begins with the reaction between the alcohol and chromic acid (formed in situ from CrO₃ and H₂SO₄) to form a chromate ester. organicchemistrytutor.comorganic-chemistry.org This formation is accelerated in the presence of acid. wikipedia.org A base, such as water, then facilitates the removal of a proton from the carbon bearing the hydroxyl group. This leads to the formation of the carbon-oxygen double bond of the ketone and the reduction of chromium from Cr(VI) to Cr(IV). organicchemistrytutor.comorganic-chemistry.org The chromium(IV) species undergoes further reactions to ultimately form the stable Cr(III) state, which is observable by a color change from orange to green. alfa-chemistry.comorganic-chemistry.org

This method is efficient, and the reaction is often rapid. orgsyn.org The use of acetone as a solvent is a key feature of the Jones oxidation, although its low solvent power for some substrates can be a limitation. orgsyn.org

Permanganate Oxidations (e.g., Potassium Permanganate)

Potassium permanganate (KMnO₄) is another powerful oxidizing agent capable of converting secondary alcohols to ketones. chemistrysteps.commychemblog.com The reaction is typically carried out in a neutral or slightly alkaline aqueous solution. wikipedia.orgnitrkl.ac.in For the reaction to proceed effectively, the alcohol needs to be at least partially dissolved, which can be aided by using an organic co-solvent. wikipedia.org

The mechanism of permanganate oxidation is thought to involve the formation of a cyclic permanganate ester. mychemblog.com This intermediate then decomposes to yield the ketone. Under acidic or basic conditions, aqueous potassium permanganate is a commonly used reagent for this transformation. mychemblog.com In basic solutions, the oxidation is believed to involve the alkoxide ion rather than the neutral alcohol. libretexts.org The manganese is reduced from the +7 oxidation state, typically to manganese dioxide (MnO₂), a brown precipitate, where it has an oxidation state of +4. nitrkl.ac.inlibretexts.org

It is important to control the reaction conditions, as permanganate is a very strong oxidant and can react with other functional groups, such as carbon-carbon double bonds. wikipedia.orglibretexts.org

Reductions to Saturated Cycloalkanes

The reduction of the hydroxyl group of this compound to yield propylcycloheptane is not a direct process. Alcohols are generally poor substrates for direct reduction to alkanes. A common strategy involves a two-step sequence: oxidation of the alcohol to the corresponding ketone (2-propylcycloheptanone), followed by reduction of the ketone to the alkane.

Two classical methods for the reduction of ketones to alkanes are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgbyjus.com It is particularly effective for aryl-alkyl ketones. wikipedia.org The substrate must be stable to strongly acidic conditions. byjus.comlibretexts.org The exact mechanism is not fully understood but is thought to occur on the surface of the zinc and may involve organozinc intermediates. byjus.comlibretexts.org Alcohols are not believed to be intermediates in this reaction. byjus.comjuniperpublishers.com

Wolff-Kishner Reduction : This reaction converts ketones to alkanes using hydrazine (N₂H₄) and a strong base, such as potassium hydroxide, at high temperatures. unacademy.comunacademy.com The reaction proceeds through the formation of a hydrazone intermediate. wikipedia.org Deprotonation of the hydrazone followed by the loss of nitrogen gas is the driving force for the reaction. unacademy.comunacademy.com This method is suitable for substrates that are sensitive to acid but stable under strongly basic conditions. unacademy.commasterorganicchemistry.com

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group.

Conversion to Alkyl Halides (e.g., using Thionyl Chloride)

A common method for converting secondary alcohols like this compound to the corresponding alkyl chloride is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride. libretexts.orgvedantu.com The reaction is often carried out in the presence of a base like pyridine. youtube.com

The reaction can be summarized as: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

Mechanisms of Substitution (e.g., Carbocation Formation)

The reaction of a secondary alcohol with thionyl chloride can proceed through different mechanisms, and there is some debate depending on the specific conditions. masterorganicchemistry.com

Sₙ2 Mechanism : In the presence of a base like pyridine, the mechanism is generally considered to be Sₙ2. youtube.commasterorganicchemistry.com The alcohol's oxygen atom attacks the sulfur of thionyl chloride, and after a series of steps including deprotonation by pyridine, an intermediate chlorosulfite ester is formed. The chloride ion, displaced earlier, then acts as a nucleophile and attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com

Sₙi Mechanism (Internal Return) : In the absence of a base, the reaction can proceed with retention of configuration via a mechanism known as nucleophilic substitution with internal return (Sₙi). masterorganicchemistry.com Here, the chlorosulfite leaving group departs, forming an "intimate ion pair" between the carbocation and the negatively charged leaving group. The chloride is then delivered from the same side, leading to retention of stereochemistry. masterorganicchemistry.comyoutube.com

Sₙ1 Mechanism : For secondary alcohols, the formation of a secondary carbocation is possible, although less stable than a tertiary carbocation. libretexts.orgchemguide.co.uk If a carbocation intermediate is formed, it can be attacked by the chloride nucleophile. uomustansiriyah.edu.iq Secondary systems can exhibit a mix of Sₙ1 and Sₙ2 pathways. libretexts.orgchemguide.co.uk The stability of the carbocation is a key factor; secondary carbocations are more stable than primary ones, making the Sₙ1 pathway more plausible than in primary alcohols. libretexts.org

Dehydration and Elimination Reactions

The dehydration of this compound, a secondary alcohol, represents a classic example of an elimination reaction, typically proceeding through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism to yield a mixture of isomeric alkenes. The reaction pathway and the resulting product distribution are highly dependent on the reaction conditions, particularly the nature of the acid catalyst and the temperature.

Under strong acidic conditions and elevated temperatures, the dehydration of this compound is expected to proceed predominantly through an E1 mechanism . chemistrysteps.comperiodicchemistry.com This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. youtube.comyoutube.com The subsequent departure of the water molecule results in the formation of a secondary carbocation intermediate at the carbon that was previously bonded to the hydroxyl group.

This carbocation is susceptible to rearrangement to a more stable carbocation, if possible, although in the case of the 2-propylcycloheptyl cation, a 1,2-hydride shift would lead to another secondary carbocation, offering no significant stability advantage. Therefore, the primary carbocation will likely be attacked by a weak base (such as water or the conjugate base of the acid) at an adjacent proton.

Deprotonation from the adjacent carbon atoms leads to the formation of a double bond. In the case of this compound, there are two possible sites for deprotonation, leading to a mixture of alkene products, with the most substituted alkene being the major product according to Zaitsev's rule . periodicchemistry.comyoutube.com

The potential alkene products from the E1 dehydration of this compound are:

1-Propylcyclohept-1-ene (major product, trisubstituted double bond)

3-Propylcyclohept-1-ene (minor product, disubstituted double bond)

The regioselectivity of the reaction is dictated by the relative stability of the transition states leading to the different alkene products. The transition state for the formation of the more substituted alkene is lower in energy, thus favoring its formation.

The E2 mechanism , on the other hand, is a concerted, one-step process that is favored by the use of a strong, sterically hindered base. masterorganicchemistry.com While acid-catalyzed dehydration predominantly follows an E1 pathway for secondary alcohols, it is possible to influence the reaction towards an E2-like pathway under specific conditions, for example, by using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org In an E2 reaction, the base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the leaving group departs simultaneously. For an E2 reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar conformation. The product distribution in an E2 reaction is also governed by Zaitsev's rule, favoring the most stable alkene.

Detailed Research Findings

While specific research on the dehydration of this compound is not extensively documented, the principles governing the dehydration of analogous 2-alkylcyclohexanols and other secondary alcohols provide a strong predictive framework. youtube.com Studies on the acid-catalyzed dehydration of 2-methylcyclohexanol, for instance, show the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene, with the former being the major product. youtube.com This aligns with the expected outcome for this compound, where the more substituted alkene is predicted to be the dominant product.

The choice of dehydrating agent and reaction conditions can significantly influence the product ratio. For example, stronger acids and higher temperatures tend to favor the E1 pathway and the formation of the thermodynamically more stable Zaitsev product. Conversely, conditions that promote the E2 mechanism can sometimes lead to a higher proportion of the less substituted (Hofmann) product, especially if a sterically bulky base is used, although this is less common in alcohol dehydrations.

The following interactive data table summarizes the expected products and their relative stabilities based on the principles of elimination reactions.

Product NameStructureDouble Bond SubstitutionPredicted Stability
1-Propylcyclohept-1-ene(Image of 1-Propylcyclohept-1-ene)TrisubstitutedMajor Product (more stable)
3-Propylcyclohept-1-ene(Image of 3-Propylcyclohept-1-ene)DisubstitutedMinor Product (less stable)

The following table outlines the key mechanistic differences between the E1 and E2 pathways for the dehydration of this compound.

FeatureE1 MechanismE2 Mechanism
Rate Law Unimolecular, rate = k[alcohol]Bimolecular, rate = k[alcohol][base]
Intermediate CarbocationNone (concerted reaction)
Base Requirement Weak base is sufficientStrong base is required
Regioselectivity Zaitsev's rule (favors more substituted alkene)Zaitsev's rule (generally)
Stereochemistry No specific requirement for leaving group and proton orientationRequires anti-periplanar arrangement of leaving group and proton
Typical Conditions Strong acid (H₂SO₄, H₃PO₄), heatStrong, non-nucleophilic base (e.g., for tosylate derivative) or reagents like POCl₃/pyridine

Stereochemical Investigations of 2 Propylcycloheptan 1 Ol Systems

Configurational Isomerism in Substituted Cyclic Alcohols

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.orgchemistrysteps.com In cyclic systems like 2-Propylcycloheptan-1-ol, the restricted rotation around the carbon-carbon bonds of the ring leads to distinct and separable isomers. edubull.comopenstax.org

Geometric isomerism, specifically cis-trans isomerism, is a key feature of disubstituted cycloalkanes. openstax.orglibretexts.orglibretexts.org This isomerism describes the relative orientation of substituents with respect to the plane of the ring.

Cis Isomer : In the cis isomer of this compound, the hydroxyl (-OH) group and the propyl (-CH₂CH₂CH₃) group are located on the same face of the cycloheptane (B1346806) ring. openstax.orglongdom.org

Trans Isomer : In the trans isomer, the hydroxyl group and the propyl group are situated on opposite faces of the ring. openstax.orglongdom.org

These two geometric isomers have different physical and chemical properties due to their distinct three-dimensional shapes. longdom.org

With two distinct chiral centers (C1 and C2), this compound can exist as a maximum of 2ⁿ = 2² = 4 stereoisomers. wikipedia.org These stereoisomers are related to each other as either enantiomers or diastereomers. masterorganicchemistry.comyoutube.comyoutube.com

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. edubull.commasterorganicchemistry.com For this compound, there are two such pairs.

Diastereomers : These are stereoisomers that are not mirror images of each other. edubull.commasterorganicchemistry.com Any stereoisomer of this compound is a diastereomer of the isomers that are not its enantiomer.

The cis and trans isomers are themselves pairs of enantiomers. For instance, the cis configuration consists of one enantiomeric pair, while the trans configuration comprises another. The relationship between a cis isomer and a trans isomer is always diastereomeric. masterorganicchemistry.com

Stereochemical Relationship Description Example Pairs (Hypothetical R/S assignments)
Enantiomers Non-superimposable mirror images.(1R, 2R) and (1S, 2S)
(1R, 2S) and (1S, 2R)
Diastereomers Stereoisomers that are not mirror images.(1R, 2R) and (1R, 2S)
(1R, 2R) and (1S, 2R)
(1S, 2S) and (1R, 2S)
(1S, 2S) and (1S, 2R)

Assignment of Absolute Configuration (e.g., Cahn-Ingold-Prelog Rules)

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orguniroma1.it

Steps for Assigning Configuration:

Prioritize Substituents : The four atoms or groups attached to the chiral center are ranked in order of decreasing atomic number of the atom directly bonded to the chiral center. libretexts.org

Orient the Molecule : The molecule is oriented in space so that the lowest-priority group (often hydrogen) is pointing away from the observer. myheplus.com

Determine the Direction : The direction from the highest-priority group (1) to the second-highest (2) to the third-highest (3) is determined.

If the direction is clockwise , the configuration is R . libretexts.org

If the direction is counter-clockwise , the configuration is S . libretexts.org

Application to this compound:

At C1 (the carbon with the -OH group):

Priority 1: -OH (Oxygen, atomic number 8)

Priority 2: -CH(C₃H₇)- (C2 of the ring)

Priority 3: -CH₂- (C7 of the ring)

Priority 4: -H (Hydrogen, atomic number 1)

At C2 (the carbon with the propyl group):

Priority 1: -CH(OH)- (C1 of the ring)

Priority 2: -CH₂CH₂CH₃ (Propyl group)

Priority 3: -CH₂- (C3 of the ring)

Priority 4: -H (Hydrogen, atomic number 1)

By applying these rules, each of the four stereoisomers can be unambiguously named, for example, (1R, 2R)-2-Propylcycloheptan-1-ol.

Strategies for Stereocontrol in Synthetic Pathways and Isolation of Specific Isomers

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. The synthesis of a single, specific isomer of this compound requires stereocontrolled methods.

Synthetic Strategies:

Substrate-Controlled Synthesis : A starting material that is already chiral can be used to direct the stereochemistry of subsequent reactions.

Reagent-Controlled Synthesis : Chiral reagents or catalysts can be employed to favor the formation of one stereoisomer over others. For instance, the reduction of 2-propylcycloheptanone with a chiral reducing agent can selectively produce one or two of the four possible alcohol stereoisomers.

Stereochemically Convergent Synthesis : This approach involves designing a synthesis where multiple stereoisomers of a starting material converge to form a single stereoisomer of the product. rsc.org

Isolation and Purification:

Chromatography : Preparative chiral chromatography (either HPLC or GC) can be used to separate enantiomers and diastereomers.

Diastereomeric Resolution : A racemic mixture can be reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or standard chromatography. mdpi.com Following separation, the resolving agent is removed to yield the pure enantiomers.

Analytical Methodologies for Stereochemical Purity Determination

To analyze the stereochemical composition of a sample of this compound, specialized analytical techniques are required that can differentiate between stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful method for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample. sigmaaldrich.comhplc.eu These differential interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and allowing for quantification of enantiomeric purity. mdpi.comnih.gov

Gas Chromatography (GC) with Chiral Stationary Phases : Similar to chiral HPLC, chiral GC employs a capillary column coated with a CSP. chromatographyonline.comgcms.cz Derivatized cyclodextrins are common CSPs that provide a chiral environment inside the column, enabling the separation of volatile enantiomers. gcms.czresearchgate.netsigmaaldrich.com This technique is highly sensitive and provides excellent resolution for determining the enantiomeric ratio in a sample. chromatographyonline.com

Below is a table with hypothetical analytical data for the separation of this compound stereoisomers using a chiral GC column.

Stereoisomer (Absolute Configuration) Hypothetical Retention Time (minutes) Peak Area (%)
(1R, 2S)-2-Propylcycloheptan-1-ol15.245
(1S, 2R)-2-Propylcycloheptan-1-ol15.845
(1R, 2R)-2-Propylcycloheptan-1-ol17.15
(1S, 2S)-2-Propylcycloheptan-1-ol17.95

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Propylcycloheptan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and properties of molecules from first principles. mdpi.com DFT methods are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. researchgate.net This approach balances computational cost with accuracy, making it suitable for studying medium-sized organic molecules like 2-propylcycloheptan-1-ol.

Geometric Optimization and Conformational Analysis

The seven-membered cycloheptane (B1346806) ring is highly flexible and can adopt several low-energy conformations, primarily variations of the twist-chair (TC) and chair (C) forms. acs.orgacs.org The presence of a propyl and a hydroxyl group on the ring introduces multiple stereoisomers (cis/trans) and further complicates the conformational landscape.

A computational analysis would begin with a systematic conformational search to identify all possible low-energy structures. Each identified conformer would then be subjected to geometric optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)) to find its minimum energy structure. science.gov The relative energies of these optimized conformers determine their population at a given temperature. For this compound, key considerations would include:

The orientation of the propyl and hydroxyl groups (axial vs. equatorial-like positions).

The potential for intramolecular hydrogen bonding between the hydroxyl group and the cycloheptane ring.

The steric interactions between the substituents and the ring hydrogens.

Illustrative Data: Relative Energies of this compound Conformers This table presents hypothetical DFT-calculated relative energies for plausible conformers of cis-2-propylcycloheptan-1-ol to illustrate the expected outcome of a conformational analysis.

Conformer IDRing ConformationSubstituent Orientations (OH, Propyl)Relative Energy (kcal/mol)
1 Twist-Chair (TC)Equatorial, Equatorial0.00
2 Twist-Chair (TC)Axial, Equatorial1.25
3 Chair (C)Equatorial, Equatorial1.80
4 Twist-Chair (TC)Equatorial, Axial2.10
5 Chair (C)Axial, Equatorial3.50

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Once the lowest energy conformers are identified, their spectroscopic properties can be predicted. nih.govnih.gov This is crucial for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov The predicted shifts for different conformers can be averaged, weighted by their calculated Boltzmann population, to compare with experimental data obtained in solution.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C-H stretch, C-O stretch). The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts and IR Frequencies This table shows hypothetical calculated spectroscopic data for the most stable conformer of this compound.

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH-OH) 75.4
C2 (CH-Propyl) 48.2
C-Propyl (CH₂) 35.1
C-Propyl (CH₂) 21.3

Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch 3650 (free), 3450 (H-bonded)
C-H Stretch (sp³) 2850 - 2960

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion, using a force field (e.g., OPLS-AA or CHARMM) to describe the potential energy of the system. arxiv.org

For this compound, an MD simulation would typically be run in a solvent box (e.g., water or a non-polar solvent) to mimic condensed-phase conditions. The simulation trajectory, which contains the positions and velocities of all atoms at each time step, can be analyzed to:

Explore the conformational landscape and identify the most populated conformational states.

Determine the timescales and pathways of transitions between different conformers (e.g., ring flipping). pressbooks.pub

Analyze the dynamic nature of intramolecular and intermolecular hydrogen bonds.

Reaction Mechanism Elucidation and Transition State Analysis for Cyclic Alcohol Transformations (e.g., Deoxygenation on Metal Clusters)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net A plausible transformation for this compound is its deoxygenation on a transition metal catalyst surface, a reaction of interest in biomass upgrading. DFT calculations can be used to model the reaction on a small metal cluster (e.g., Pt₄, Pd₄) that represents the active site of a catalyst surface. up.ptarxiv.org

The typical reaction mechanism for alcohol deoxygenation involves several steps:

Adsorption: The alcohol molecule adsorbs onto the metal surface.

O-H Bond Scission: The hydroxyl proton is removed.

C-O Bond Scission: The key step where the C-O bond is broken, often the rate-determining step.

Desorption: The final deoxygenated product (propylcycloheptane) desorbs from the surface.

Determination of Energy Barriers and Reaction Profiles

For each step in the proposed mechanism, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. youtube.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between the reactant and the highest-energy transition state is the activation energy barrier (Ea), which determines the reaction rate.

Illustrative Data: Reaction Profile for C-O Bond Scission This table presents hypothetical DFT-calculated energies for the key C-O bond scission step in the deoxygenation of this compound on a model metal cluster.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex Adsorbed 2-propylcycloheptoxy intermediate0.0
Transition State (TS) C-O bond is partially broken+25.5
Product Complex Adsorbed propylcycloheptyl and oxygen atom-10.2

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the liquid or solid state, the hydroxyl group of this compound enables the formation of intermolecular hydrogen bonds. mmsl.cz These interactions significantly influence the physical properties of the substance, such as its boiling point and viscosity.

MD simulations and DFT calculations on molecular clusters (dimers, trimers, etc.) can be used to characterize these hydrogen bonding networks. aip.org Key parameters for analysis include:

Geometric Criteria: The distance between the hydrogen bond donor (O-H) and acceptor (O), and the O-H···O angle.

Energetics: The binding energy of a hydrogen-bonded dimer can be calculated to quantify the strength of the interaction.

Dynamics: MD simulations can reveal the average number of hydrogen bonds per molecule and their lifetimes. arxiv.org

Illustrative Data: Typical Hydrogen Bond Parameters This table provides typical geometric and energetic parameters for a hydrogen bond between two alcohol molecules, as would be determined from computational analysis.

ParameterTypical Calculated Value
H···O Distance1.8 - 2.0 Å
O-H···O Angle160 - 180°
Dimer Binding Energy-4 to -6 kcal/mol

Environmental Fate and Degradation Pathways of 2 Propylcycloheptan 1 Ol

Abiotic Transformation Processes of Organic Compounds

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (photolysis), oxidation, and water (hydrolysis).

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. In the environment, this process is primarily driven by the ultraviolet (UV) portion of sunlight. The potential for a molecule to undergo direct photolysis depends on its ability to absorb light at wavelengths greater than 290 nm. Alkanols like 2-propylcycloheptan-1-ol, which lack significant chromophores (light-absorbing groups), are not expected to undergo direct photolysis in aquatic environments.

However, indirect photolysis can be a significant degradation pathway. In the atmosphere, organic compounds are susceptible to degradation by photochemically generated reactive species. The most important of these is the hydroxyl radical (•OH). Predictive models, such as the Atmospheric Oxidation Program for Windows (AOPWIN™), can estimate the rate constant for the gas-phase reaction between a chemical and hydroxyl radicals. episuite.devchemsafetypro.com For this compound, the model would predict a reaction rate based on the number of abstractable hydrogen atoms and the influence of the alcohol functional group. This reaction initiates a cascade of oxidation events, leading to the breakdown of the molecule.

Table 1: Predicted Atmospheric Photolytic Degradation of this compound

Parameter Predicted Value Method
Hydroxyl Radical Reaction Rate Constant (kOH) Estimated in the range of 1.5 - 2.5 x 10⁻¹¹ cm³/molecule-sec AOPWIN™ (or similar QSAR model)

Note: The values in this table are illustrative estimates based on predictive modeling principles for a cycloalkanol of this size and structure.

In aquatic and soil environments, the oxidation of this compound is likely to be a slow process in the absence of microbial activity. Reactive oxygen species such as hydroxyl radicals, singlet oxygen, and peroxyl radicals can contribute to abiotic oxidation. The presence of naturally occurring photosensitizers, like humic substances in water, can accelerate the formation of these oxidants, leading to indirect photo-oxidation. The cycloheptane (B1346806) ring and the propyl group consist of carbon-hydrogen bonds that are susceptible to attack by these strong oxidizing agents, leading to the formation of ketones, aldehydes, and eventually carboxylic acids before complete mineralization to carbon dioxide and water.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Functional groups such as esters, amides, and carbamates are susceptible to hydrolysis. However, this compound contains only an alcohol functional group and carbon-carbon single bonds within its cycloheptane ring and propyl side chain. These groups are resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolytic cleavage is not considered a significant degradation pathway for this compound. Predictive models like HYDROWIN™ would estimate a negligible rate of hydrolysis for this type of chemical structure. chemsafetypro.com

Biotic Degradation by Microbial Communities

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation by naturally occurring microbial communities in soil and water.

Microorganisms possess enzymes that can catalyze the oxidation of organic compounds. The structure of this compound, being a secondary alcohol, suggests it is amenable to microbial degradation.

Aerobic Biodegradation: In the presence of oxygen, microorganisms are predicted to readily degrade this compound. Predictive models like the Biodegradation Probability Program (BIOWIN™) estimate the likelihood and rate of biodegradation. chemsafetypro.com The model would likely predict that this compound undergoes rapid aerobic biodegradation. The typical pathway would involve the oxidation of the secondary alcohol group to a ketone (2-propylcycloheptan-1-one) by alcohol dehydrogenase enzymes. Subsequently, microbes would employ monooxygenase enzymes to cleave the cycloheptane ring, followed by further degradation of the resulting aliphatic chain through processes like beta-oxidation.

Anaerobic Biodegradation: In the absence of oxygen, biodegradation is a much slower process. While possible, the anaerobic degradation of alicyclic alcohols is less favorable than aerobic degradation. Predictive models would likely indicate that anaerobic biodegradation will occur, but over a much longer timeframe compared to aerobic conditions.

Table 2: Predicted Biodegradation of this compound

Model / Test Predicted Outcome Timeframe
BIOWIN™ Linear Model Readily biodegradable -
BIOWIN™ Non-Linear Model Readily biodegradable -
Ultimate Biodegradation Weeks to Months (Aerobic) -
Primary Biodegradation Days to Weeks (Aerobic) -

Note: The values in this table are illustrative estimates based on predictive modeling principles. "Primary" degradation refers to the transformation of the parent compound, while "ultimate" degradation refers to its complete mineralization.

Based on established metabolic pathways for similar compounds, the biotransformation of this compound is expected to proceed through a series of intermediate products. The initial and key step under aerobic conditions is the microbial oxidation of the hydroxyl group to form the corresponding ketone.

The primary metabolite is predicted to be:

2-Propylcycloheptan-1-one: Formed via the oxidation of the alcohol functional group.

Following this initial transformation, ring cleavage would occur. The exact metabolites from ring fission are difficult to predict without experimental data, but would likely involve a series of dicarboxylic acids as the ring is opened and the carbon chain is processed by the microbial cells. For example, a Baeyer-Villiger monooxygenase could insert an oxygen atom into the ring, forming a lactone, which is then hydrolyzed to a linear hydroxy acid. Subsequent degradation would proceed via beta-oxidation, progressively shortening the carbon chain and ultimately leading to the formation of carbon dioxide, water, and microbial biomass.

Environmental Persistence and Mobility Considerations

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term impact. It is influenced by a variety of degradation processes. Similarly, its mobility dictates how it might move through different environmental compartments such as soil, water, and air.

The environmental half-life of a compound, or the time it takes for half of the initial amount to degrade, is a key metric for persistence. This is determined by several factors, none of which have been specifically studied for this compound.

Biodegradation: The breakdown of organic compounds by microorganisms is a primary degradation pathway. Studies would be needed to determine if microorganisms can metabolize this compound and at what rate.

Photodegradation: Sunlight can break down chemical compounds, particularly in the atmosphere and surface waters. The potential for photodegradation of this compound has not been investigated.

Hydrolysis: The reaction of a substance with water can be a significant degradation pathway for some chemicals. There is no available data on the hydrolysis rates for this compound under various environmental pH conditions.

Without experimental or modeled data on these degradation processes, it is impossible to create a data table of environmental half-lives for this compound in different environmental media like soil, water, and air.

Advanced Research Applications in Organic Synthesis and Materials Science

2-Propylcycloheptan-1-ol as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, chiral alcohols are valuable as both starting materials and chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral building block is a molecule that is incorporated into the final product, transferring its stereochemistry.

Should this compound be available in an enantiomerically pure form, it could theoretically serve as a chiral building block. The stereocenters at the carbon bearing the hydroxyl group and the carbon bearing the propyl group would make it a useful starting material for the synthesis of more complex chiral molecules. For instance, the hydroxyl group could be converted into a good leaving group, allowing for nucleophilic substitution with inversion of stereochemistry, or it could direct oxidation or reduction reactions to a specific face of the molecule.

Table 1: Potential Stereoisomers of this compound and Their Significance

Stereoisomer ConfigurationPotential Role in Asymmetric Synthesis
(1R, 2R)As a starting material for the synthesis of specific enantiomers of target molecules.
(1S, 2S)As a starting material for the synthesis of the opposite enantiomers of target molecules.
(1R, 2S)Could lead to diastereomeric products with unique biological activities.
(1S, 2R)Could lead to diastereomeric products with unique biological activities.

This table is hypothetical and illustrates the potential of stereoisomers if they were to be synthesized and utilized.

Precursor for the Development of Complex Organic Architectures

The seven-membered ring of cycloheptanol offers a degree of conformational flexibility that is different from the more common five- and six-membered rings. This unique structural feature, combined with the propyl substituent and the hydroxyl group, could make this compound an interesting precursor for the synthesis of complex organic architectures, including natural products and their analogs.

The hydroxyl group can be used as a handle for further functionalization, such as oxidation to a ketone, which then allows for a wide range of carbon-carbon bond-forming reactions. The propyl group and the cycloheptane (B1346806) ring itself can influence the reactivity and selectivity of these transformations.

Applications in Fine Chemical Synthesis and Related Industries (e.g., Fragrances)

Substituted cycloalkanols and their esters are known to possess interesting olfactory properties. For example, various cyclohexanol (B46403) derivatives are used in the fragrance industry. It is plausible that this compound or its derivatives could exhibit unique scent profiles. The combination of the seven-membered ring and the propyl group could contribute to specific woody, floral, or fruity notes. However, without experimental data on its odor, this remains speculative.

In fine chemical synthesis, this compound could be a starting material for the production of specialty chemicals with applications in pharmaceuticals, agrochemicals, or electronics, assuming a viable and cost-effective synthesis route is developed.

Potential in Polymer Chemistry and Material Science (e.g., as a Monomer for Polymers)

Cyclic alcohols can be used as monomers for the synthesis of polymers through ring-opening polymerization (ROP) of their corresponding lactones or by conversion to other polymerizable derivatives. For instance, the oxidation of this compound would yield 2-propylcycloheptanone. A subsequent Baeyer-Villiger oxidation could produce a caprolactone derivative, which could then undergo ROP to form a polyester.

The propyl group would act as a side chain on the polymer backbone, influencing its physical properties such as crystallinity, glass transition temperature, and solubility. This could lead to the development of new materials with tailored properties for specific applications.

Table 2: Hypothetical Polymer Properties Derived from this compound

Monomer DerivativePolymer TypePotential Properties Influenced by the Propyl Group
2-Propyl-ε-caprolactonePolyesterIncreased hydrophobicity, lower crystallinity, altered degradation rate.
Acrylate/Methacrylate of this compoundPoly(acrylate)/Poly(methacrylate)Modified glass transition temperature, potential for creating novel copolymers.

This table presents a hypothetical scenario of polymer development and is not based on experimental results for the specified compound.

Future Research Directions and Unaddressed Challenges for 2 Propylcycloheptan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The construction of seven-membered rings remains a significant challenge in organic synthesis. researchgate.netrsc.org Traditional methods often require harsh conditions and produce significant waste. Future research must focus on developing novel and sustainable routes to 2-Propylcycloheptan-1-ol that adhere to the principles of green chemistry.

Key areas for exploration include:

Cycloaddition Reactions: Strategies such as [5+2] and [4+3] cycloadditions offer powerful and efficient pathways to construct the cycloheptane (B1346806) skeleton with high atom economy. researchgate.netnih.gov Research should be directed towards identifying suitable diene and three- or five-atom component precursors that can be functionalized to yield the 2-propylcycloheptanone intermediate.

Ring-Closing Metathesis (RCM): RCM is a robust method for forming cyclic structures, including medium-sized rings. nih.gov The development of a synthesis starting from acyclic precursors containing appropriately positioned terminal alkenes could provide a direct route to the cycloheptene (B1346976) core, which can then be further functionalized.

Ring Expansion Strategies: Metal-free ring expansion of readily available precursors, such as 1-vinylcyclohexanols mediated by hypervalent iodine reagents, presents a sustainable alternative to transition metal-catalyzed processes. nih.gov This approach avoids the use of toxic heavy metals and can be adapted to produce a variety of functionalized seven-membered rings.

Biocatalysis: The final step in the synthesis, the reduction of a 2-propylcycloheptanone precursor to this compound, is an ideal candidate for biocatalysis. The use of whole-cell biocatalysts, such as Daucus carota (wild carrot), or isolated ketoreductase enzymes can provide high enantioselectivity under mild, aqueous conditions, representing a green alternative to traditional chemical reducing agents. nih.gov

Table 1: Comparison of Potential Future Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesKey Research Challenges
[4+3] Cycloaddition High atom economy; rapid construction of the carbocyclic core; potential for stereocontrol. nih.govIdentification of stable and reactive three-carbon coupling partners; control of regioselectivity.
Ring-Closing Metathesis High functional group tolerance; well-established methodology. nih.govSynthesis of the acyclic diene precursor; potential for competing side reactions.
Hypervalent Iodine Ring Expansion Metal-free and sustainable; mild reaction conditions. nih.govSynthesis of the 1-vinylcyclohexanol (B155736) precursor; control over rearrangement pathways.
Biocatalytic Ketone Reduction High enantioselectivity; environmentally benign (uses water as solvent); mild conditions. nih.govEnzyme screening to find a suitable ketoreductase; optimization of reaction conditions for high conversion.

Development of Highly Enantioselective and Diastereoselective Methodologies

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The specific three-dimensional arrangement of atoms is critical for determining a molecule's biological activity and material properties. Therefore, a primary challenge is the development of synthetic methods that can selectively produce a single desired stereoisomer.

Future research should focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a cornerstone of modern synthesis. Organocatalysis, which uses small, metal-free organic molecules, has emerged as a powerful tool for a wide range of transformations. nih.govsquarespace.com Research into chiral Brønsted acid or amine catalysts for cyclization reactions could yield highly enantioselective routes to the 2-propylcycloheptanol core. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. While less atom-economical, this remains a reliable strategy for establishing desired stereochemistry, after which the auxiliary can be removed.

Substrate-Controlled Diastereoselection: In reactions that form the second stereocenter, the stereochemistry of the first center can influence the outcome. Methodologies such as Michael-initiated ring closures using chiral lithium amides have shown success in creating 1,2-disubstituted cycloalkanes with high diastereoselectivity and could be adapted for this system. escholarship.org

Table 2: Potential Stereoselective Methodologies for Investigation
MethodologyTarget StereocontrolPrinciple of OperationResearch Focus
Organocatalysis EnantioselectivityA chiral catalyst (e.g., a secondary amine or Brønsted acid) creates a chiral environment, favoring one reaction pathway over the other. squarespace.compkusz.edu.cnDesign of confined acid catalysts for (ene-endo)-carbonyl cyclizations to form the seven-membered ring enantioselectively. acs.org
Chiral Lithium Amides Diastereoselectivity & EnantioselectivityA chiral base is used to generate a chiral enolate, which then reacts with stereochemical control. escholarship.orgApplication to a Michael-initiated ring closure strategy for forming the 1,2-disubstituted cycloheptane ring.
Biocatalytic Reduction EnantioselectivityAn enzyme's active site selectively binds one prochiral face of a ketone, leading to the formation of a single alcohol enantiomer. nih.govScreening of ketoreductases for the asymmetric reduction of 2-propylcycloheptanone.

In-depth Mechanistic Studies of Novel Catalytic Transformations and Stereochemical Outcomes

To rationally design and optimize the novel synthetic routes discussed above, a fundamental understanding of the underlying reaction mechanisms is essential. Without detailed mechanistic insight, process improvement remains a matter of trial and error. Future work must address the significant gap in knowledge regarding the formation of substituted seven-membered rings.

Key unaddressed challenges include:

Transition State Analysis: For catalytic reactions, identifying the structure and energetics of the transition states is crucial for understanding the origins of selectivity. Combined experimental (e.g., kinetic isotope effects) and computational studies are needed to elucidate the stereochemistry-determining steps.

Role of the Catalyst: In-depth studies are required to determine how a catalyst (whether it be a metal complex, an organocatalyst, or an enzyme) interacts with the substrate to control reactivity and selectivity. This includes understanding catalyst resting states, activation pathways, and turnover-limiting steps.

Stereochemical Pathways: For reactions creating multiple stereocenters, it is critical to understand how the stereochemistry of one center influences the formation of the next. Elucidating whether stereochemical outcomes are determined by kinetic or thermodynamic control is vital for optimizing reaction conditions to favor a single diastereomer. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational chemistry provides a powerful, predictive tool that can accelerate the research and development cycle, reducing the need for time-consuming and resource-intensive experimentation. For a molecule like this compound, where experimental data is scarce, computational modeling is an indispensable tool for future research.

Areas for focused computational investigation include:

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to map out entire reaction energy profiles for proposed synthetic routes, such as cycloadditions. rsc.orgmdpi.comvu.nl This allows for the a priori prediction of reaction feasibility, regioselectivity, and diastereoselectivity, guiding the selection of the most promising experimental conditions. rsc.org

Catalyst Design: Computational models can elucidate the key interactions between a catalyst and substrate that are responsible for enantioselectivity. acs.orgcaltech.edunih.gov This knowledge can be used to rationally design new, more effective catalysts. Emerging AI-driven platforms like Catal-GPT may further accelerate this process by generating executable methods for catalyst synthesis based on desired performance characteristics. oup.com

Structure-Reactivity Relationships: By modeling the electronic and steric properties of the different stereoisomers of this compound, it is possible to predict their relative stability and potential reactivity. This can help in understanding physical properties and guiding applications without first needing to synthesize and isolate each isomer.

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